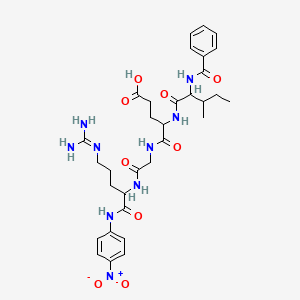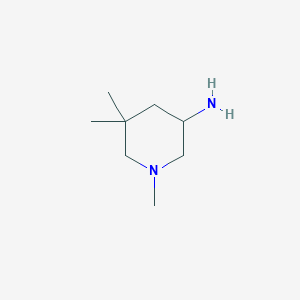
1,5,5-Trimethylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5-Trimethylpiperidin-3-amine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of three methyl groups attached to the piperidine ring, making it a trimethyl derivative. It is used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a hydrogen borrowing [5 + 1] annulation method using iridium(III) catalysts can be employed. This method involves hydroxyl oxidation, amination, and imine reduction via hydrogen transfer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of amino alcohols, followed by cyclization and purification .
Analyse Chemischer Reaktionen
Types of Reactions
1,5,5-Trimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of imines to amines using hydrogenation.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Halides like alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1,5,5-Trimethylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: Applied in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 1,5,5-Trimethylpiperidin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with no methyl groups.
1,2,5-Trimethylpiperidin-4-one: Another trimethyl derivative with different substitution patterns.
N-Methylpiperidine: A single methyl group attached to the nitrogen atom.
Uniqueness
1,5,5-Trimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other piperidine derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
588713-90-0 |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1,5,5-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
GMMNZSHKLQLLDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CN(C1)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


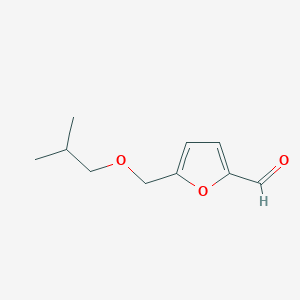
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
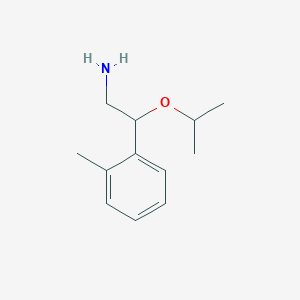




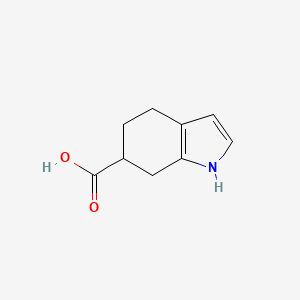

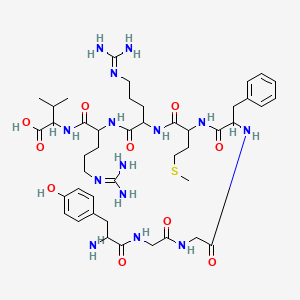

![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
